(Butan-2-yl)(1-methoxypropan-2-yl)amine

Catalog No.
S916069
CAS No.
36340-33-7
M.F
C8H19NO
M. Wt
145.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Butan-2-yl)(1-methoxypropan-2-yl)amine

CAS Number

36340-33-7

Product Name

(Butan-2-yl)(1-methoxypropan-2-yl)amine

IUPAC Name

N-(1-methoxypropan-2-yl)butan-2-amine

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

InChI

InChI=1S/C8H19NO/c1-5-7(2)9-8(3)6-10-4/h7-9H,5-6H2,1-4H3

InChI Key

RJMHVUKSZWEFRC-UHFFFAOYSA-N

SMILES

CCC(C)NC(C)COC

Canonical SMILES

CCC(C)NC(C)COC

(Butan-2-yl)(1-methoxypropan-2-yl)amine, also known as N-(1-methoxypropan-2-yl)butan-2-amine, is an organic compound with the molecular formula C8H19NOC_8H_{19}NO and a molecular weight of 145.24 g/mol. It is classified as an amine and possesses a unique structure that includes both butan-2-yl and 1-methoxypropan-2-yl groups. This compound is notable for its strong nucleophilic character, making it a valuable reagent in various

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The amino group can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride.
  • Substitution: The methoxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

These reactions allow the compound to serve as a versatile intermediate in synthetic chemistry.

Research into the biological activity of (Butan-2-yl)(1-methoxypropan-2-yl)amine indicates potential applications in medicinal chemistry. Its structural features suggest it may interact with biological targets such as enzymes and receptors, potentially acting as an inhibitor or modulator. Preliminary studies have explored its role in enzyme inhibition and its use as a ligand in biochemical assays, although further investigation is needed to fully elucidate its pharmacological properties.

The synthesis of (Butan-2-yl)(1-methoxypropan-2-yl)amine can be achieved through several methods:

  • Reductive Amination: A common approach involves the reductive amination of 1-methoxypropan-2-ol with butan-2-amine using reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
    bash
    1-Methoxypropan-2-ol + Butan-2-amine → (Butan-2-yl)(1-methoxypropan-2-yl)amine
  • Nucleophilic Substitution: The reaction of 1-methoxypropan-2-amines with appropriate alkyl halides can also yield the desired compound under basic conditions .

These methods highlight the compound's accessibility for research and industrial applications.

(Butan-2-yl)(1-methoxypropan-2-yl)amine has several applications across various fields:

  • Organic Synthesis: It serves as a chiral building block in the synthesis of complex organic molecules.
  • Pharmaceuticals: The compound is explored for its potential therapeutic effects, particularly in drug development targeting specific biochemical pathways.
  • Agrochemicals: Its properties make it suitable for use in the formulation of specialty chemicals and agrochemicals .

The versatility of this compound makes it a valuable asset in both academic research and industrial settings.

Interaction studies focus on how (Butan-2-yl)(1-methoxypropan-2-yl)amine interacts with various biological targets. Initial findings suggest that it may bind to enzymes or receptors, influencing their activity. Specific studies are required to determine its efficacy and mechanism of action, which could pave the way for new therapeutic applications .

Several compounds share structural similarities with (Butan-2-yl)(1-methoxypropan-2-yl)amine, including:

Compound NameStructural FeaturesUnique Aspects
1-Amino-2-methylpropan-2-olLacks butan-2-yl groupDifferent reactivity due to absence of butan group
1-Amino-propanolContains only propanol moietySimpler structure, less steric hindrance
N-(1-Methoxypropan-2-yl)pentan-3-amineContains pentan group instead of butanDifferent chemical properties due to pentane structure
(1-Methoxypropan-2-yl)(butan-3-yI)amineSimilar methoxy group but different alkyl chainAlters reactivity patterns compared to butan chain

The uniqueness of (Butan-2-yl)(1-methoxypropan-2-yl)amine lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications not found in these similar compounds .

XLogP3

1.4

Dates

Last modified: 08-16-2023

Explore Compound Types